

Application Notes and Protocols for High-Throughput Screening of UCI-1

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Compound of Interest

Compound Name: UCI-1

Cat. No.: B15566308

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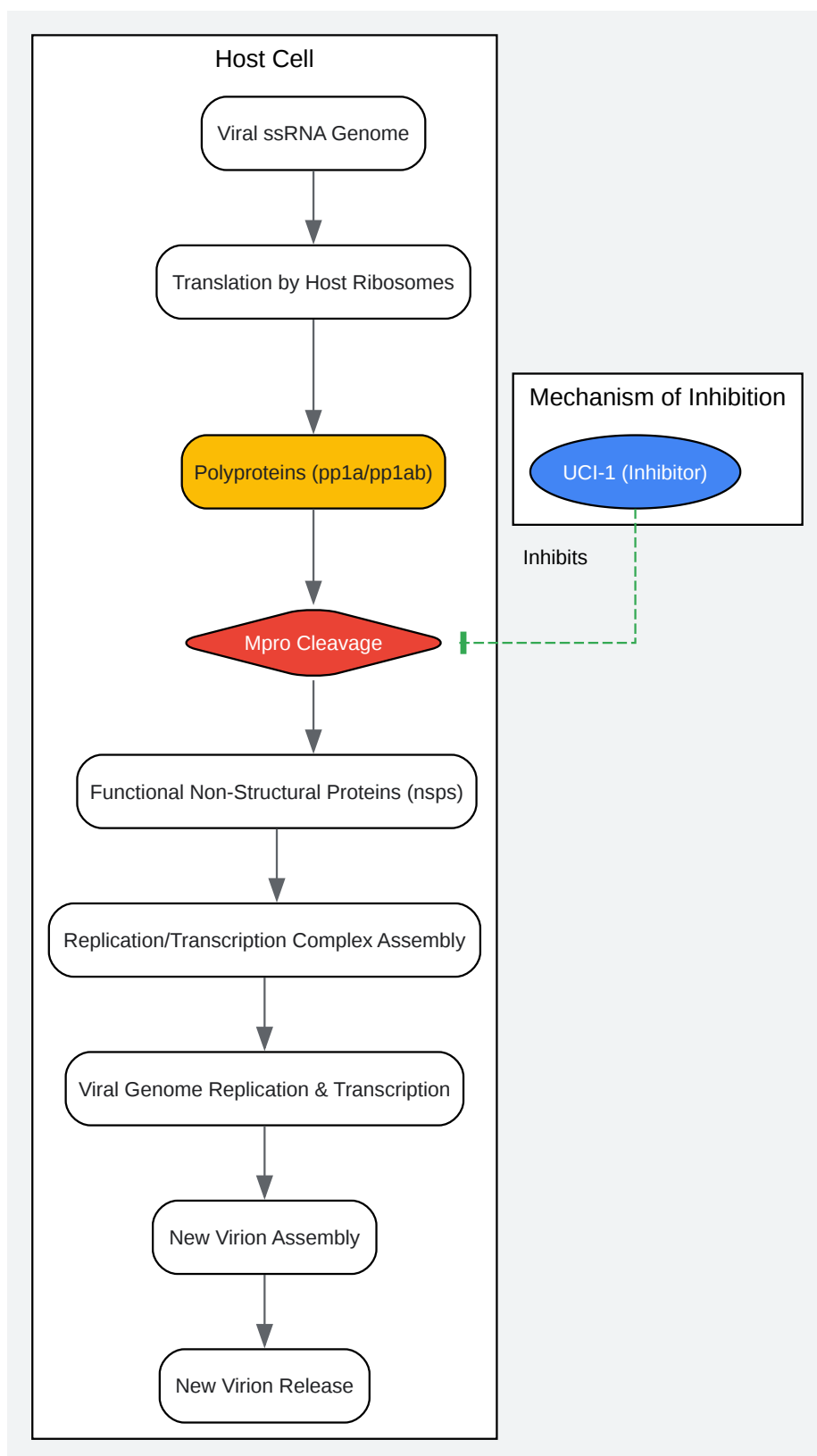
Introduction

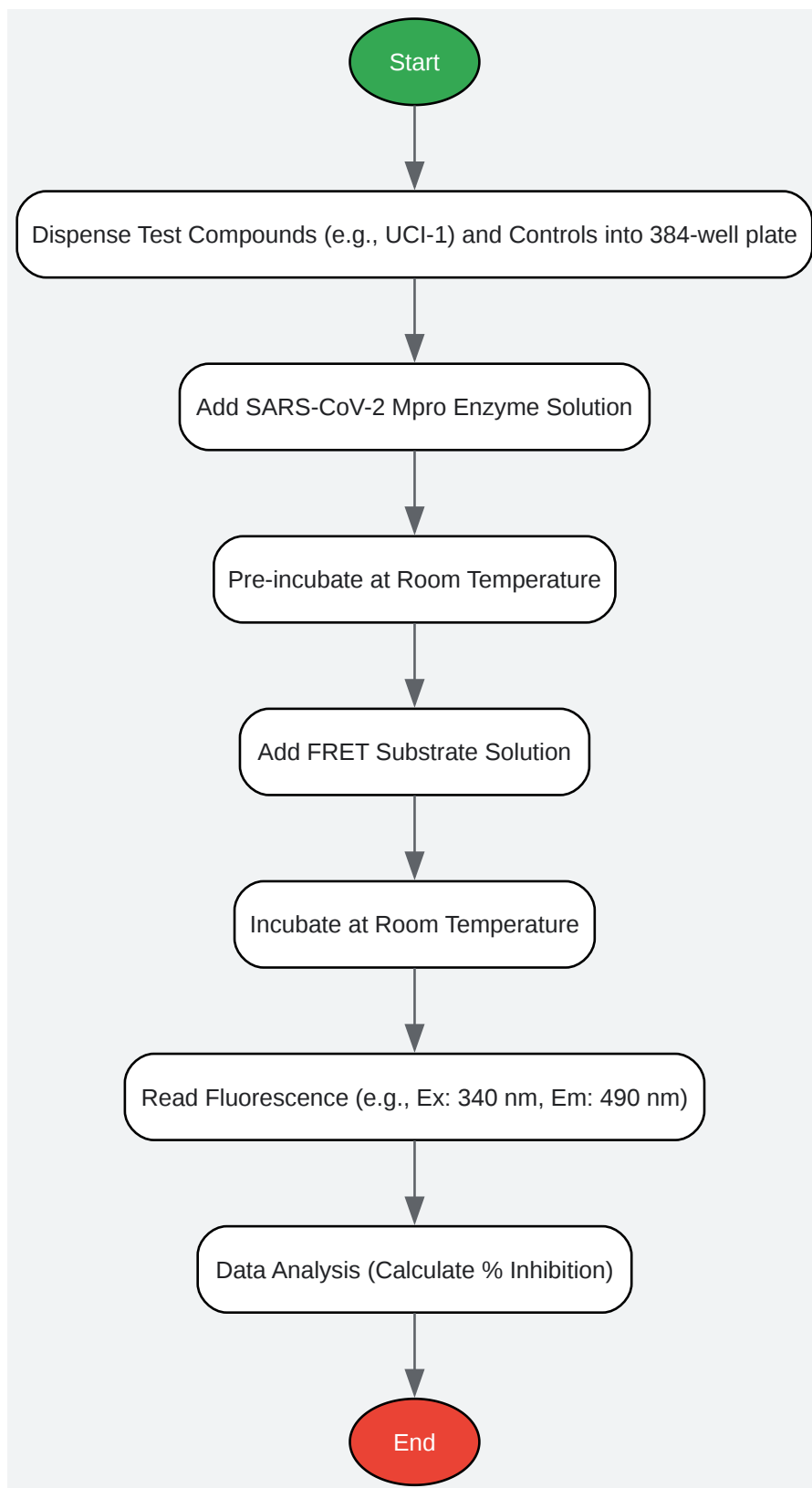
UCI-1, the University of California, Irvine Coronavirus Inhibitor-1, is a novel cyclic peptide inhibitor targeting the main protease (Mpro) of SARS-CoV-2.[1] Mpro is a cysteine protease essential for viral replication, making it a prime target for antiviral therapeutics.[1] **UCI-1** was designed to mimic the conformation of an Mpro substrate, binding to the C-terminal autolytic cleavage site of the enzyme.[1] These application notes provide detailed protocols for the use of **UCI-1** in high-throughput screening (HTS) assays to identify and characterize inhibitors of SARS-CoV-2 Mpro.

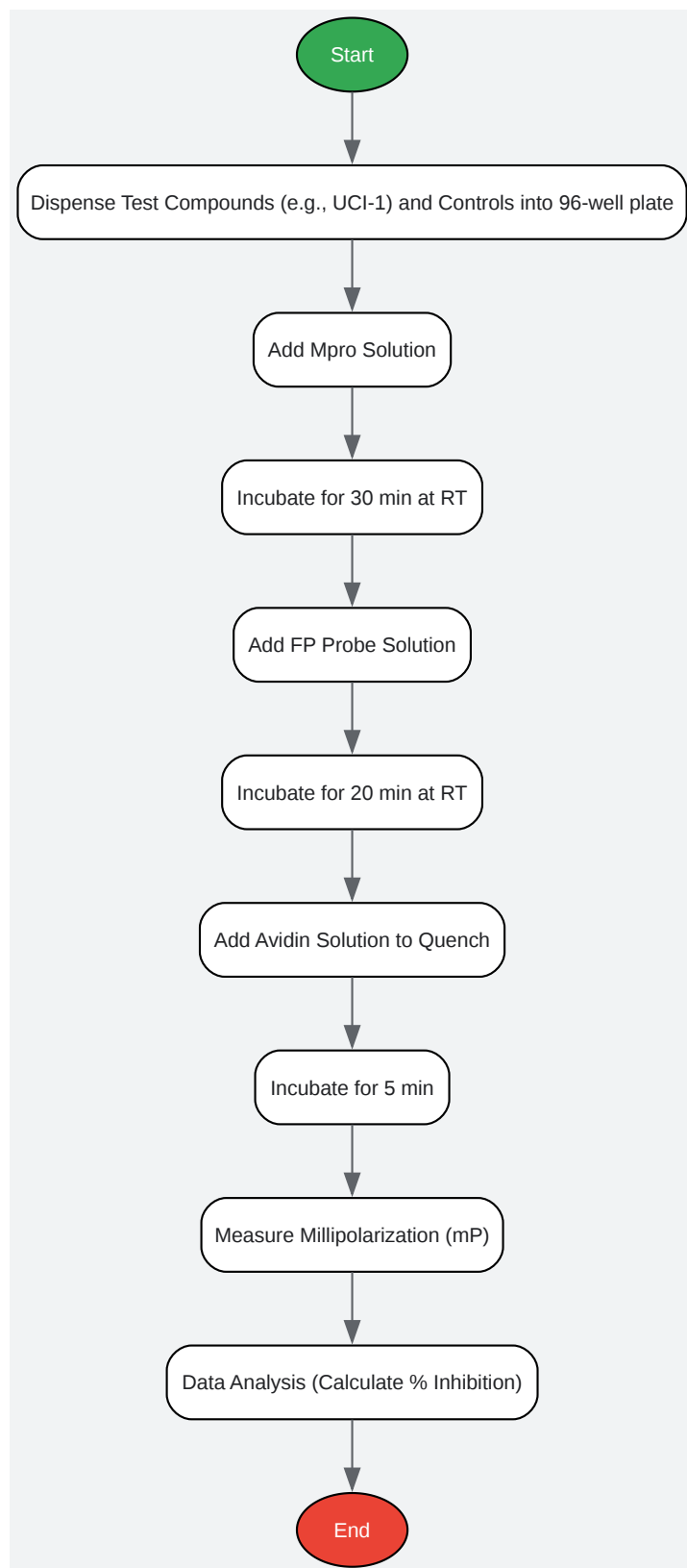
Mechanism of Action of SARS-CoV-2 Mpro

The SARS-CoV-2 genome is translated into large polyproteins that require cleavage by viral proteases to yield functional non-structural proteins (nsps) necessary for viral replication and transcription. The main protease, Mpro (also known as 3CLpro), is responsible for the majority of these cleavage events. Inhibition of Mpro blocks the viral life cycle, thus preventing the virus from multiplying.

Below is a diagram illustrating the role of Mpro in the SARS-CoV-2 replication cycle and the inhibitory action of compounds like **UCI-1**.







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References

- 1. UCI-1 - SB PEPTIDE [sb-peptide.com]
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